(R)-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride
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Overview
Description
®-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride is a chiral amine compound with significant interest in various scientific fields. It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and an ethanamine chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination. This involves the reaction of 3,5-dimethoxybenzaldehyde with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Resolution of Enantiomers: The racemic mixture of the product is then resolved into its enantiomers using chiral resolution techniques, such as chiral HPLC or crystallization with a chiral resolving agent.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and salt formation enhances efficiency and reduces production costs.
Chemical Reactions Analysis
Types of Reactions
®-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethanamine chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Introduction of various functional groups, such as alkyl or acyl groups.
Scientific Research Applications
®-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of receptor-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride: The enantiomer of the compound with different pharmacological properties.
3,5-Dimethoxyphenethylamine: A structurally similar compound with different functional groups.
1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride: A compound with a similar structure but different substitution pattern on the phenyl ring.
Uniqueness
®-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity towards certain molecular targets. This makes it valuable in research and therapeutic applications where enantioselectivity is crucial.
Properties
IUPAC Name |
(1R)-1-(3,5-dimethoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11)8-4-9(12-2)6-10(5-8)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPSTPMVIYAHMF-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)OC)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)OC)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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